3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(16-11-15-5-1-2-6-17(15)27-21(16)26)24-9-3-4-13(12-24)10-18-22-19(23-28-18)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFMPMDUGWFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine to form the corresponding amidrazone, which is then cyclized to form the oxadiazole ring.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative under appropriate conditions to form the piperidine-oxadiazole intermediate.
Formation of the chromenone core: The final step involves the coupling of the piperidine-oxadiazole intermediate with a chromenone derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, highlighting structural variations and their implications for physicochemical and functional properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Observations
Oxadiazole Substituent Effects
- The cyclopropyl group on the oxadiazole in the target compound may confer steric and electronic advantages over the o-tolyl group in . Cyclopropyl’s small size and electron-withdrawing nature could improve metabolic stability and target binding .
- Pyridinyl () or trifluoromethyl () substituents on oxadiazoles are common in medicinal chemistry for enhancing potency and selectivity.
The benzimidazole-piperidine chain in adds hydrogen-bonding capacity and aromaticity, which may enhance interactions with biological targets .
Coumarin Backbone Modifications
- Methoxy and methyl groups on the coumarin core () increase lipophilicity (logP = 3.89), likely improving membrane permeability but reducing aqueous solubility.
Synthetic Considerations
- Compounds with bulky substituents (e.g., trifluoromethyl biphenyl in ) exhibit lower yields (30–55%) compared to simpler analogs (72% for chlorophenyl derivatives) . This suggests that introducing cyclopropyl (a compact group) in the target compound may favor synthetic efficiency.
Biological Activity
The compound 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic structure that integrates oxadiazole and chromene moieties. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 344.37 g/mol. The structure features a cyclopropyl group linked to an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.37 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and chromene structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains and fungi.
- Anticancer Properties : Studies have indicated potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole moiety is known to inhibit certain enzymes involved in cancer progression, while the chromene structure may contribute to its anti-inflammatory properties.
Anticancer Activity
A study investigated the effects of similar oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to the target compound exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting enhanced potency against cancer cells .
Antimicrobial Properties
Another research effort focused on synthesizing derivatives of oxadiazole and evaluating their antimicrobial efficacy. Compounds were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to established antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against various cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Table 2: IC50 Values for Anticancer Activity
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling, including:
- Piperidine-oxadiazole linkage : Use N-alkylation under anhydrous conditions (e.g., KCO/DMF, 60–80°C) to attach the 3-cyclopropyl-1,2,4-oxadiazole moiety to the piperidine ring .
- Chromenone conjugation : Employ carbodiimide-mediated (e.g., EDC/HOBt) coupling of the piperidine intermediate to the chromen-2-one core .
- Purification : Use silica-gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final product (>95% purity) .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temp. | 60–80°C | |
| Catalyst | KCO/DMF | |
| Yield | 45–60% |
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- H/C NMR : Confirm piperidine-CH-oxadiazole linkage (δ 3.2–3.8 ppm for piperidine protons; δ 160–165 ppm for oxadiazole carbons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] with <5 ppm error) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and oxadiazole ring vibrations (C=N at ~1600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial)?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., MTT for cytotoxicity and broth microdilution for antibacterial activity ).
- Purity Checks : Confirm compound integrity via HPLC (C18 column, pH 6.5 ammonium acetate buffer ).
- Mechanistic Studies : Perform molecular docking to assess binding affinity to cancer targets (e.g., topoisomerase II) vs. bacterial enzymes (e.g., DNA gyrase) .
Q. Example Data Discrepancy Analysis :
| Study | Activity (IC) | Likely Cause |
|---|---|---|
| Kumar et al. (2017) | 8 µM (HeLa cells) | High purity (99%) |
| Turgunalieva et al. (2022) | >100 µM (antibacterial) | Impurity in oxadiazole moiety |
Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- ADMET Prediction : Use in silico tools (e.g., ACD/Labs Percepta) to estimate logP (lipophilicity), CYP450 inhibition, and hERG binding .
- Metabolite Identification : Simulate phase I/II metabolism via cytochrome P450 isoforms (e.g., CYP3A4-mediated oxidation) .
- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity (e.g., structural alerts for chromenone-derived reactive metabolites) .
Q. How can structural analogs improve target selectivity?
Methodological Answer:
- SAR Studies : Modify substituents on the oxadiazole (e.g., cyclopropyl vs. phenyl) and chromenone (e.g., 6-methoxy substitution) .
- Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., piperidine-carbonyl interactions with kinase domains) .
Q. Example Analog Screening :
| Analog | Modification | Selectivity (vs. Wild-Type) |
|---|---|---|
| A | 6-OCH chromenone | 3× higher for EGFR |
| B | Cyclohexyl (oxadiazole) | Reduced CYP inhibition |
Data Contradiction Analysis
Q. Why do solubility studies vary across literature reports?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
